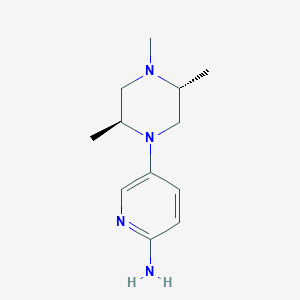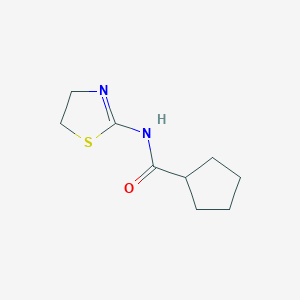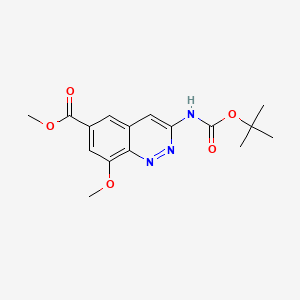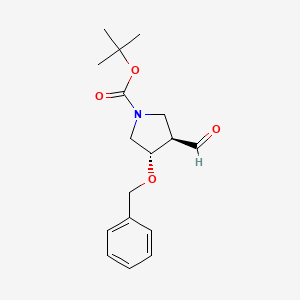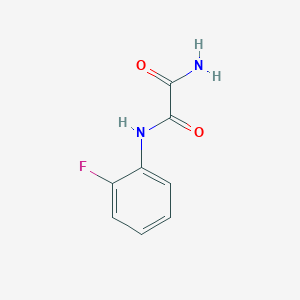
N-(2-fluorophenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)ethanediamide: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanediamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)ethanediamide typically involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The general reaction scheme is as follows:
-
Formation of Intermediate
Reactants: 2-fluoroaniline, ethyl chloroformate
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
-
Formation of this compound
Reactants: Intermediate from step 1, ammonia
Conditions: The reaction is usually performed at room temperature.
Solvent: Methanol or ethanol can be used as solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
N-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, N-(2-fluorophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine can improve properties like chemical resistance and thermal stability.
作用机制
The mechanism by which N-(2-fluorophenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can play a crucial role in enhancing binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)ethanediamide
- N-(2-bromophenyl)ethanediamide
- N-(2-methylphenyl)ethanediamide
Uniqueness
Compared to its analogs, N-(2-fluorophenyl)ethanediamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. These differences can lead to variations in reactivity, stability, and biological activity, making this compound a valuable compound for research and development.
属性
分子式 |
C8H7FN2O2 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
N'-(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C8H7FN2O2/c9-5-3-1-2-4-6(5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13) |
InChI 键 |
OERIKRAITKEXRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


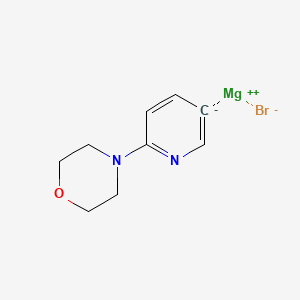

![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
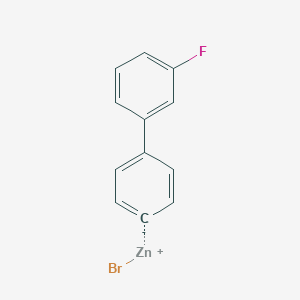
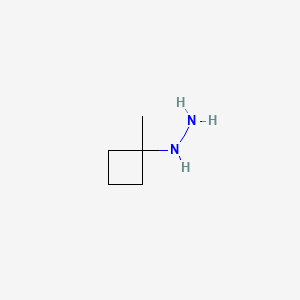
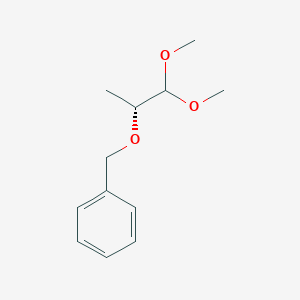
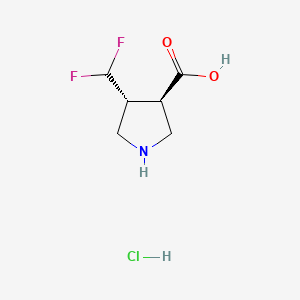
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
